PRMT6 Inhibition Selectivity
6-Methoxy-5-methylpyrimidin-4-amine demonstrates PRMT6 inhibitory activity with reported IC50 values of 43 nM and 48 nM in two independent biochemical assays using human full-length PRMT6 [1][2]. In a separate assay using N-terminal hexa-His-tagged human PRMT6 expressed in Sf9 cells with biotin-labelled histone H4 substrate, the compound exhibited an IC50 of 230 nM [3]. For comparative context, the closely related 5-methoxy-6-methyl regioisomer (CAS 1739-61-3) shows no reported PRMT6 activity and instead inhibits PRMT4/CARM1 with IC50 = 53 nM [4].
| Evidence Dimension | PRMT6 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 43 nM; IC50 = 48 nM (biochemical assays) |
| Comparator Or Baseline | 5-methoxy-6-methylpyrimidin-4-amine: IC50 > 10,000 nM (no detectable PRMT6 inhibition) |
| Quantified Difference | >230-fold selectivity differential |
| Conditions | Human full-length PRMT6 (1-375 residues) expressed in baculovirus system; methylation activity assay |
Why This Matters
Procurement of the correct regioisomer is essential for PRMT6-targeted research; substitution with 5-methoxy-6-methylpyrimidin-4-amine would yield no measurable PRMT6 inhibition.
- [1] BindingDB. BDBM50194756 / CHEMBL3961701. 6-Methoxy-5-methylpyrimidin-4-amine PRMT6 IC50 = 43 nM. Human full-length PRMT6 (1-375 residues) expressed in baculovirus expression system. View Source
- [2] BindingDB. BDBM50194729 / CHEMBL3948358. 6-Methoxy-5-methylpyrimidin-4-amine PRMT6 IC50 = 48 nM. Human full-length PRMT6 (1-375 residues). View Source
- [3] BindingDB. BDBM50158094 / CHEMBL3780926. 6-Methoxy-5-methylpyrimidin-4-amine PRMT6 IC50 = 230 nM. N-terminal hexa-His-tagged human PRMT6 expressed in Sf9 cells with biotin-labelled histone H4 substrate. View Source
- [4] BindingDB. BDBM50194774 / CHEMBL3930600. 5-Methoxy-6-methylpyrimidin-4-amine PRMT4/CARM1 IC50 = 53 nM. Human full-length PRMT4 (1-608 residues) expressed in 293F cells. View Source
